molecular formula C13H13FO3 B6161390 (1R,2R)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid CAS No. 2580102-84-5

(1R,2R)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B6161390
CAS No.: 2580102-84-5
M. Wt: 236.2
InChI Key:
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Description

(1R,2R)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid is a chiral compound with a cyclopentane ring substituted with a 3-fluorobenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentane and 3-fluorobenzoyl chloride.

    Reaction Conditions: The cyclopentane is first functionalized to introduce a carboxylic acid group. This can be achieved through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Formation of the Benzoyl Derivative: The 3-fluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 3-fluorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R,2R) enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of greener solvents and reagents are potential strategies for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of carboxyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

(1R,2R)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronic and steric effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    (1R,2R)-2-(3-bromobenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.

    (1R,2R)-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (1R,2R)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs with different substituents.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2R)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopentadiene", "3-Fluorobenzoyl chloride", "Sodium hydroxide", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with sodium hydroxide to form cyclopentadiene sodium salt.", "Step 2: The cyclopentadiene sodium salt is reacted with 3-fluorobenzoyl chloride in diethyl ether to form (1R,2R)-2-(3-fluorobenzoyl)cyclopentane.", "Step 3: The (1R,2R)-2-(3-fluorobenzoyl)cyclopentane is oxidized with sodium bicarbonate and hydrogen peroxide to form (1R,2R)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid.", "Step 4: The product is purified by recrystallization from ethanol and water mixture.", "Step 5: The final product is obtained as a white crystalline solid with a high yield." ] }

CAS No.

2580102-84-5

Molecular Formula

C13H13FO3

Molecular Weight

236.2

Purity

95

Origin of Product

United States

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